- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]Chemistry - A European Journal, 2016, 22(6), 2075-2084,
Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)

920981-12-0 structure
Nombre del producto:1-(Difluoromethoxy)-2-iodobenzene
Número CAS:920981-12-0
MF:C7H5F2IO
Megavatios:270.015281438828
MDL:MFCD09749662
CID:1029348
PubChem ID:15945938
1-(Difluoromethoxy)-2-iodobenzene Propiedades químicas y físicas
Nombre e identificación
-
- 1-(Difluoromethoxy)-2-iodobenzene
- 2-(Difluoromethoxy)iodobenzene
- 2-Iodo-1-(difluoromethoxy)benzene
- 1-Difluoromethoxy-2-iodobenzene
- 1-Iodo-2-(difluoromethoxy)benzene
- PC7263
- AS02464
- AK136295
- ST2403258
- 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene
- X8405
- A844145
- 1-(Difluoromethoxy)-2-iodobenzene (ACI)
- CK2335
- MFCD09749662
- DTXSID90580083
- CS-W021254
- SY106752
- BZOXAMCTTCQOTB-UHFFFAOYSA-N
- SB85452
- DB-079231
- AKOS009322888
- 920981-12-0
- SCHEMBL1438852
- EN300-5042512
- DS-5372
-
- MDL: MFCD09749662
- Renchi: 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H
- Clave inchi: BZOXAMCTTCQOTB-UHFFFAOYSA-N
- Sonrisas: FC(OC1C(I)=CC=CC=1)F
Atributos calculados
- Calidad precisa: 269.93500
- Masa isotópica única: 269.93532g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 121
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 9.2
- Xlogp3: 3.7
Propiedades experimentales
- Denso: 1.839
- Punto de ebullición: 334.5°C at 760 mmHg
- Punto de inflamación: 94℃
- PSA: 9.23000
- Logp: 2.89260
1-(Difluoromethoxy)-2-iodobenzene Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
1-(Difluoromethoxy)-2-iodobenzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A013000034-250mg |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
Ambeed | A231076-1g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 96% | 1g |
$16.0 | 2025-02-21 | |
Fluorochem | 035589-1g |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 95% | 1g |
£16.00 | 2022-03-01 | |
Fluorochem | 035589-5g |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 95% | 5g |
£45.00 | 2022-03-01 | |
Apollo Scientific | PC7263-25g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 25g |
£105.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ731-5g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 96% | 5g |
506CNY | 2021-05-08 | |
Enamine | EN300-5042512-0.05g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 0.05g |
$19.0 | 2023-05-24 | |
Enamine | EN300-5042512-1.0g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 1g |
$19.0 | 2023-05-24 | |
Enamine | EN300-5042512-0.5g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 0.5g |
$19.0 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-321054-5g |
2-(Difluoromethoxy)iodobenzene, |
920981-12-0 | 5g |
¥760.00 | 2023-09-05 |
1-(Difluoromethoxy)-2-iodobenzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 12 h, 35 °C
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
Referencia
- Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodologyJournal of Fluorine Chemistry, 2014, 160, 72-76,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 5 °C
1.2 5 °C → rt; 2 h, rt
1.2 5 °C → rt; 2 h, rt
Referencia
- Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; -78 °C; -78 °C → 80 °C; 4 h, 80 °C
Referencia
- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivativesJournal of Organic Chemistry, 2006, 71(26), 9845-9848,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 5 °C
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
Referencia
- Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene sourceChinese Journal of Chemistry, 2011, 29(12), 2717-2721,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.5 h, 60 - 70 °C
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
Referencia
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 5 h, 50 °C
Referencia
- Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylationsChemical Communications (Cambridge, 2007, (48), 5149-5151,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 4 h, 60 °C; 60 °C → rt
Referencia
- Method for preparation of difluoromethyl-containing compound, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 12 h, 25 °C
Referencia
- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic AcidOrganic Letters, 2017, 19(10), 2758-2761,
1-(Difluoromethoxy)-2-iodobenzene Raw materials
- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-
- Chloro(difluoro)methylsulfonylbenzene
- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)
- Bromodifluoroacetic acid
- Difluoromethyl Phenyl Sulfone
- Phenol, 2-iodo-, 1-formate
- 2-chloro-2,2-difluoro-1-phenylethan-1-one
- 2-Iodophenol
- N,N-Dibutyl-N-(difluoromethyl)-1-butanaminium Chloride (1:1)
1-(Difluoromethoxy)-2-iodobenzene Preparation Products
1-(Difluoromethoxy)-2-iodobenzene Literatura relevante
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
2. Book reviews
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene) Productos relacionados
- 128140-82-9(1-(Difluoromethoxy)-4-iodobenzene)
- 175278-00-9(1-Iodo-2-(trifluoromethoxy)benzene)
- 40057-21-4(2-(Cyclopropylcarbonyl)aminobenzoic Acid)
- 1805048-84-3(4-(Difluoromethyl)-2,3-diiodopyridine-6-carboxylic acid)
- 29483-03-2(2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile)
- 27214-90-0(Bis(6-methylheptyl) decanedioate)
- 1440961-33-0(1,1-Dimethylethyl N-[(hexahydro-1,4-oxazepin-6-yl)methyl]carbamate)
- 1261776-23-1(4-chloro-2-(difluoromethoxy)-1-nitrobenzene)
- 1220019-55-5(3-{4-(tert-Butyl)-2-methylphenoxy-methyl}piperidine hydrochloride)
- 2172019-62-2(2-(2-cyanocyclopentyl)oxyacetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene

Pureza:99%
Cantidad:100g
Precio ($):374.0